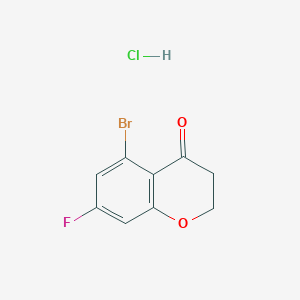5-Bromo-7-fluorochroman-4-one HCl
CAS No.:
Cat. No.: VC17617531
Molecular Formula: C9H7BrClFO2
Molecular Weight: 281.50 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H7BrClFO2 |
|---|---|
| Molecular Weight | 281.50 g/mol |
| IUPAC Name | 5-bromo-7-fluoro-2,3-dihydrochromen-4-one;hydrochloride |
| Standard InChI | InChI=1S/C9H6BrFO2.ClH/c10-6-3-5(11)4-8-9(6)7(12)1-2-13-8;/h3-4H,1-2H2;1H |
| Standard InChI Key | HJLKXUARWIKIOO-UHFFFAOYSA-N |
| Canonical SMILES | C1COC2=C(C1=O)C(=CC(=C2)F)Br.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The molecular formula of 5-bromo-7-fluorochroman-4-one hydrochloride is C₉H₇BrClFO₂, with a molecular weight of 281.50 g/mol . Its IUPAC name is 7-bromo-5-fluoro-2,3-dihydro-1-benzopyran-4-one hydrochloride, reflecting the positions of the halogen substituents and the ketone functional group. The hydrochloride salt formation is evident in the SMILES notation: Cl.O=C1CCOc2cc(F)cc(Br)c21 .
Table 1: Key Structural and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₇BrClFO₂ | |
| Molecular Weight | 281.50 g/mol | |
| SMILES | Cl.O=C1CCOc2cc(F)cc(Br)c21 | |
| Halogen Substituents | Br (position 5), F (position 7) |
The compound’s chromanone backbone is analogous to 7-bromo-5-fluorochroman-4-one (PubChem CID: 122198517), differing only in the hydrochloride salt formation . This modification improves solubility and stability, critical for pharmaceutical applications.
Synthesis and Optimization
Synthetic Routes
While no direct synthesis of 5-bromo-7-fluorochroman-4-one hydrochloride is documented, methodologies for analogous chromanones provide a framework. A common approach involves:
-
Bromination and Fluorination: Starting with chroman-4-one, regioselective halogenation is achieved using bromine (Br₂) and hydrogen fluoride (HF) under controlled conditions .
-
Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt .
For example, the synthesis of 6-bromochroman-4-one (a structural analog) involves refluxing 4-fluorophenol with 3-chloropropionic acid in the presence of potassium hydroxide, followed by bromination . Adapting this method, substituting 4-fluorophenol with 5-fluoro precursors could yield the target compound.
Table 2: Comparative Synthesis of Chromanone Derivatives
| Compound | Yield | Key Reagents | Reference |
|---|---|---|---|
| 6-Bromochroman-4-one | 78% | Br₂, FeBr₃ | |
| 7-Bromo-5-fluorochroman-4-one | N/A | HF, Br₂ |
Industrial Scalability
Continuous flow reactors are employed in industrial settings to enhance yield and purity. For instance, 6-bromo-7-chlorochroman-4-amine is synthesized using regioselective halogenation followed by amination in flow reactors. Similar scalable methods could be applied to 5-bromo-7-fluorochroman-4-one hydrochloride, optimizing reaction time and temperature.
Applications and Future Directions
Medicinal Chemistry
As intermediates, halogenated chromanones are pivotal in drug discovery. For instance, 6-fluorochroman-2-carboxylic acid derivatives show anti-inflammatory properties , while 7-bromo-chromenone exhibits antimicrobial effects . The hydrochloride salt of 5-bromo-7-fluorochroman-4-one could serve as a precursor for kinase inhibitors or antibacterial agents.
Material Science
Chromanone derivatives are explored as organic semiconductors due to their conjugated π-systems. Introducing bromine and fluorine could tune electronic properties for optoelectronic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume